molecular formula C21H27NO4S2 B14993846 2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B14993846
M. Wt: 421.6 g/mol
InChI Key: MRKJGNXAXJEVBG-UHFFFAOYSA-N
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Description

“2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by its unique chemical structure, which includes a butoxy group, a dioxidotetrahydrothiophenyl group, and a methylthiophenylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction using butanol and a suitable leaving group.

    Formation of the Dioxidotetrahydrothiophenyl Group: This group can be synthesized by oxidizing a tetrahydrothiophene derivative using an oxidizing agent such as hydrogen peroxide.

    Attachment of the Methylthiophenylmethyl Group: The final step involves the alkylation of the benzamide core with a methylthiophenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophenyl group back to its tetrahydrothiophene form.

    Substitution: The benzamide core can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The dioxidotetrahydrothiophenyl group may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylthiophen-2-yl)-N-(tetrahydrothiophen-3-yl)benzamide: Lacks the butoxy group and dioxidation.

    2-butoxy-N-(tetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide: Lacks the dioxidation on the tetrahydrothiophene ring.

Uniqueness

“2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide” is unique due to the presence of the dioxidotetrahydrothiophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C21H27NO4S2

Molecular Weight

421.6 g/mol

IUPAC Name

2-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C21H27NO4S2/c1-3-4-11-26-19-8-6-5-7-18(19)21(23)22(14-20-16(2)9-12-27-20)17-10-13-28(24,25)15-17/h5-9,12,17H,3-4,10-11,13-15H2,1-2H3

InChI Key

MRKJGNXAXJEVBG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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